2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Lipophilicity Drug design Physicochemical properties

2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS 1183866-69-4) is a fluorinated biphenyl carboxylic acid building block with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol. It features a 2-fluoro substituent on the benzoic acid ring and a 4-methoxyphenyl group at the 5-position.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 1183866-69-4
Cat. No. B1440908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-methoxyphenyl)benzoic acid
CAS1183866-69-4
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyJZYYQOALFPOLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS 1183866-69-4) – Key Physicochemical & Procurement Specifications


2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS 1183866-69-4) is a fluorinated biphenyl carboxylic acid building block with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol [1]. It features a 2-fluoro substituent on the benzoic acid ring and a 4-methoxyphenyl group at the 5-position. The compound is primarily utilized in medicinal chemistry and chemical biology as a synthetic intermediate, with commercial availability typically at ≥95% purity . Its computed XLogP3-AA lipophilicity is 3.1, and it possesses one hydrogen bond donor and four hydrogen bond acceptors [1].

Why Generic Substitution Fails for 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid in Research Applications


Although several fluorinated biphenyl carboxylic acids are commercially available, the combination of a 2-fluoro group and a 4-methoxyphenyl substituent creates a unique electronic and steric environment that is not replicated by simple analogs. Even a seemingly minor change, such as the removal of the para-methoxy group (as in 2-fluoro-5-phenylbenzoic acid), measurably alters the lipophilicity (ΔLogP ≈ -0.09) . Such differences can significantly impact molecular recognition, metabolic stability, and target binding in drug discovery programs. The distinct hydrogen-bonding capacity of the methoxy oxygen further differentiates this scaffold from non-oxygenated or differently substituted analogs, making direct substitution unreliable without quantitative comparative data guiding the decision.

Quantitative Differentiation Evidence: 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid vs. Closest Analogs


Lipophilicity Shift vs. Non-Methoxylated Analog (2-Fluoro-5-phenylbenzoic acid)

The presence of the para-methoxy group in 2-fluoro-5-(4-methoxyphenyl)benzoic acid reduces the computed partition coefficient (XLogP3-AA) by 0.09 units compared to the des-methoxy analog 2-fluoro-5-phenylbenzoic acid, which has a reported LogP of 3.19 [1]. This difference, while modest, is a measurable shift in physicochemical property important for optimizing pharmacokinetic profiles.

Lipophilicity Drug design Physicochemical properties

Hydrogen Bond Acceptor Count Advantage Over Des-Methoxy Analog

2-Fluoro-5-(4-methoxyphenyl)benzoic acid possesses 4 hydrogen bond acceptor sites, one more than the des-methoxy analog 2-fluoro-5-phenylbenzoic acid (which has 3 H-bond acceptors) [1][2]. The additional methoxy oxygen provides an extra lone-pair donor site that can engage in specific hydrogen-bonding interactions with biological targets, potentially enhancing binding affinity or selectivity.

Molecular recognition Binding affinity Drug-target interactions

Commercially Verified Purity Baseline for Reproducible Synthesis

Multiple vendors, including AKSci and BOC Sciences, list 2-fluoro-5-(4-methoxyphenyl)benzoic acid with a minimum purity specification of 95% . In contrast, the des-methoxy analog 2-fluoro-5-phenylbenzoic acid is also available at 95% purity from AKSci, but some vendors list lower purities (e.g., 97% for other analogs), indicating batch-to-batch variability across different building blocks. A documented 95% purity baseline provides a reliable starting point for reproducible synthetic transformations.

Chemical procurement Reproducibility Synthetic chemistry

High-Impact Application Scenarios for 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid


Medicinal Chemistry: GPR40 Agonist Lead Optimization

The combination of a 2-fluoro and 4-methoxy substituent on the biphenyl scaffold has appeared in patent literature related to GPR40 agonists for type 2 diabetes [1]. The methoxy group contributes an additional hydrogen bond acceptor, potentially enabling key interactions with the GPR40 receptor, while the fluorine atom enhances metabolic stability. The quantified lipophilicity difference (ΔLogP = -0.09 vs. des-methoxy analog) can influence the overall ADME profile, supporting the use of this specific building block over non-methoxylated alternatives in lead optimization campaigns.

Chemical Biology: Fluorinated Probe Synthesis

The distinct spectroscopic signature of the 2-fluoro-4'-methoxy biphenyl core, as characterized by combined X-ray diffraction, FT-IR, UV-Vis, and NMR studies [2], enables its use as a detectable fragment in chemical biology probes. The presence of both fluorine (for 19F NMR monitoring) and a methoxy group (for UV or fluorescence detection) provides dual-mode tracking capabilities not available in simpler fluorinated benzoic acids.

Process Chemistry: Suzuki Coupling Building Block

As a biphenyl carboxylic acid, this compound can serve as a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions. The 2-fluoro substituent can direct electrophilic aromatic substitution and influence the reactivity of the carboxylic acid moiety, offering synthetic advantages over 2-chloro or non-halogenated analogs when specific regiochemical outcomes are required.

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